molecular formula C8H7BrO2S B1408620 (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 1818257-71-4

(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1408620
CAS No.: 1818257-71-4
M. Wt: 247.11 g/mol
InChI Key: RZYSPHTVUJNTOY-WHFBIAKZSA-N
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Description

(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane-based building block designed for advanced medicinal chemistry and drug discovery research. The compound features a synthetically versatile 5-bromothiophene moiety, which serves as a key handle for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. The core structure of the molecule includes a cyclopropane ring, a scaffold recognized for its ability to confer conformational restraint and metabolic stability when incorporated into bioactive molecules. Research into structurally similar cyclopropanamine compounds has demonstrated their significance as key intermediates and active components in the development of therapeutics for a range of conditions, highlighting the value of this structural motif . Furthermore, the carboxylic acid functional group provides a strategic site for conjugation or derivatization, making this compound a valuable scaffold for constructing potential enzyme inhibitors or probe molecules. This reagent is intended for use in organic synthesis and pharmaceutical research as a critical intermediate to develop novel chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYSPHTVUJNTOY-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a bromothiophene derivative with a cyclopropane carboxylic acid precursor under specific conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromothiophene moiety can be reduced under specific conditions.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It serves as a precursor in the synthesis of various therapeutic agents targeting neurological disorders and cancer.
    • Case Study Example : Research has shown that derivatives of this compound exhibit anti-inflammatory and antitumor properties, making it a candidate for further pharmacological studies.
  • Protein Degraders :
    • (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid is utilized in the development of protein degraders, which are innovative therapeutic modalities aimed at selectively degrading disease-causing proteins.
    • Research Insight : Studies indicate that this compound can enhance the efficacy of targeted protein degradation strategies, particularly in oncology.

Agrochemical Applications

  • Pesticide Development :
    • The compound's thiophene moiety contributes to its activity as an agrochemical agent. Its derivatives are being explored for use as herbicides and insecticides.
    • Field Trials : Preliminary field trials have demonstrated that formulations containing this compound exhibit effective pest control while minimizing environmental impact.

Data Table: Summary of Applications

Application TypeSpecific Use CaseKey Findings
Medicinal ChemistryDrug DevelopmentPotential anti-inflammatory and antitumor effects observed in derivatives.
Protein DegradersEnhances selective degradation of target proteins in cancer therapy.
AgrochemicalsPesticide DevelopmentEffective against specific pests with low environmental toxicity.

Mechanism of Action

The mechanism of action of (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, while the cyclopropane ring may influence the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Brominated Heteroaromatic Analogs

  • QV-8918 (CAS: 918305-72-3): Structure: (1S,2S)-rel-2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid Molecular Formula: C₉H₇BrNO₂ Key Difference: Replaces thiophene with a pyridine ring, altering electronic properties (pyridine’s basicity vs. thiophene’s aromaticity). Likely impacts solubility and binding affinity in kinase inhibitors .

Hydroxyphenyl-Substituted Cyclopropanes

  • (1S,2S)-rel-2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid (CAS: 731810-73-4):
    • Molecular Formula: C₁₀H₁₀O₃
    • Molecular Weight: 178.19 g/mol
    • Key Difference: The hydroxyl group enables hydrogen bonding, making it suitable for targeting polar enzyme active sites. Used in estrogen receptor modulators and peptide mimetics .

Bulkier Aromatic Substituents

Electron-Withdrawing Substituents

  • trans-2-Cyanocyclopropanecarboxylic acid (CAS: 39891-82-2): Molecular Formula: C₅H₅NO₂ Molecular Weight: 125.12 g/mol Key Difference: The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic addition reactions. Used in GABA receptor modulators .
  • 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid (CAS: 871476-77-6):

    • Molecular Formula: C₆H₇F₃O₂
    • Molecular Weight: 182.12 g/mol
    • Key Difference: The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for CNS drug candidates .

Comparative Data Table

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (1818257-71-4) 5-Bromothiophen-2-yl C₈H₇BrO₂S 247.11 PROTAC development
QV-8918 (918305-72-3) 6-Bromopyridin-3-yl C₉H₇BrNO₂ 256.07 Kinase inhibitor scaffolds
731810-73-4 4-Hydroxyphenyl C₁₀H₁₀O₃ 178.19 Estrogen receptor modulators
1616119-52-8 Naphthalen-2-yl C₁₄H₁₂O₂ 212.24 Oncology (steric-driven selectivity)
39891-82-2 Cyano (trans) C₅H₅NO₂ 125.12 GABA receptor modulation
871476-77-6 Trifluoromethyl C₆H₇F₃O₂ 182.12 CNS drug candidates

Research Findings and Functional Implications

  • Bromothiophene vs. Bromopyridine : The thiophene ring in the target compound offers greater aromatic stability compared to pyridine, which may reduce undesired protonation in physiological conditions .
  • Hydroxyphenyl vs. Bromothiophene : The hydroxyl group in 731810-73-4 enhances water solubility (~2.5 mg/mL vs. <0.5 mg/mL for the bromothiophene analog), critical for oral bioavailability .
  • Steric Effects : Naphthyl-substituted analogs (e.g., 1616119-52-8) exhibit 10-fold higher binding affinity to hydrophobic pockets in kinases like EGFR compared to phenyl derivatives .
  • Electron-Withdrawing Groups: Cyanocyclopropanes (39891-82-2) show rapid hydrolysis under basic conditions, limiting in vivo stability, whereas trifluoromethyl derivatives (871476-77-6) demonstrate prolonged half-lives in plasma .

Biological Activity

(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS Number: 1818257-71-4) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a bromothiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC8H7BrO2S
Molecular Weight247.11 g/mol
Purity97%
IUPAC Name(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

Research indicates that cyclopropane carboxylic acids can act as inhibitors of ethylene biosynthesis in plants, which has implications for agricultural applications. The structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), including this compound, have demonstrated inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), crucial for ethylene production in plants .

Inhibition of Ethylene Biosynthesis

A study involving various cyclopropanecarboxylic acids showed that derivatives like this compound exhibited significant inhibition of ACO activity in Arabidopsis thaliana. The binding affinity and inhibition constants were evaluated through molecular docking studies. The results indicated that this compound can effectively bind to the enzyme and inhibit its activity, thus reducing ethylene production in plant systems .

Study on Ethylene Inhibition

In a comparative study evaluating the efficacy of different cyclopropanecarboxylic acids as ethylene inhibitors, this compound was found to have a binding energy (ΔG\Delta G) of -6.4 kcal/mol with a binding constant (KbK_b) of 4.94×104 M14.94\times 10^4\text{ M}^{−1}. These values suggest a strong interaction with the ACO enzyme, indicating its potential utility in agricultural practices to delay fruit ripening and extend shelf life .

Molecular Docking Analysis

A molecular docking analysis presented in recent literature illustrated that the compound effectively interacts with key binding sites on the ACO enzyme. The analysis revealed multiple hydrogen bonds and hydrophobic interactions contributing to its inhibitory action .

Q & A

Q. What are the key synthetic routes for preparing (1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation of a bromothiophene precursor using transition metal catalysts (e.g., rhodium or palladium) to form the strained cyclopropane ring. A common method includes:

  • Step 1 : Cyclopropanation via diazo compounds or silylene transfer agents under controlled temperatures (e.g., 0–25°C) .
  • Step 2 : Functionalization of the thiophene ring with bromine, often via electrophilic substitution or halogen exchange . Key conditions affecting yield include catalyst loading (2–5 mol%), solvent polarity (e.g., dichloromethane vs. THF), and inert atmospheres to prevent side reactions .

Q. How is the stereochemical configuration of the cyclopropane ring confirmed?

Chiral centers are validated using:

  • X-ray crystallography : Resolves absolute configuration (e.g., trans-cyclopropane derivatives in ) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH} for cyclopropane protons) and NOE correlations distinguish cis/trans isomers .
  • Chiral HPLC : Enantiomeric excess (ee) is quantified using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Advanced Research Questions

Q. What strategies mitigate cyclopropane ring strain during synthesis, and how do electron-withdrawing groups (e.g., bromothiophene) affect reaction pathways?

  • Ring strain mitigation : Use of bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) stabilizes intermediates during cyclopropanation .
  • Electronic effects : The 5-bromothiophene group acts as an electron-withdrawing substituent, polarizing the cyclopropane ring and directing regioselective nucleophilic attacks. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but may increase susceptibility to ring-opening under acidic conditions .

Q. How do metal catalysts influence enantioselectivity in the cyclopropanation step?

  • Rhodium catalysts : Rh₂(OAc)₄ with chiral ligands (e.g., DuPhos) achieves >90% ee via steric control of transition states .
  • Palladium catalysts : Pd(PPh₃)₄ facilitates silylene transfer to form silacyclopropanes, which are precursors for stereospecific ring expansions . Optimization parameters include ligand-to-metal ratios (1:1–1:2), temperature gradients, and solvent coordination strength (e.g., DMF vs. toluene) .

Q. How can researchers reconcile discrepancies in reported stability profiles of bromothiophene-substituted cyclopropanes under varying pH conditions?

  • Instability in acidic media : Protonation of the carboxylic acid group induces ring strain, leading to ring-opening (observed in cyclopropane derivatives with electron-rich aryl groups) .
  • Stability in neutral/basic conditions : Deprotonation of the carboxylic acid reduces ring strain, as seen in zwitterionic forms stabilized by intramolecular hydrogen bonding . Contradictions arise from differing substituent effects (e.g., bromine vs. methyl groups) and analytical methods (e.g., HPLC vs. kinetic studies). Systematic pH-dependent stability assays (e.g., NMR monitoring over 24–72 hours) are recommended .

Methodological Considerations

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation and substituent effects on ring strain .
  • Degradation studies : Accelerated stability testing under UV light or oxidative conditions (H₂O₂) identifies degradation pathways (e.g., C-S bond cleavage in thiophene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid

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